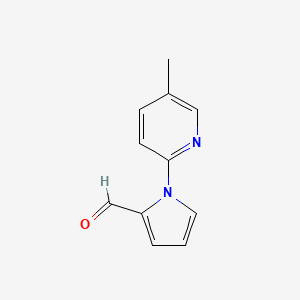

1-(5-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde

Descripción

Chemical Identity and Nomenclature

The compound is systematically named 1-(5-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde under IUPAC nomenclature. Its molecular formula is C₁₁H₁₀N₂O , with a molecular weight of 186.21 g/mol . Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 142044-90-4 |

| SMILES | CC1=CN=C(C=C1)N2C=CC=C2C=O |

| Synonyms | TIMTEC-BB SBB010742, ASINEX-REAG BAS 10144209 |

The structure consists of a pyrrole ring (position 2 substituted with an aldehyde group) fused to a 5-methylpyridine moiety at position 1 (Figure 1). X-ray crystallography and NMR studies confirm the planar arrangement of the pyrrole-pyridine system, with the aldehyde group adopting an anti-periplanar conformation relative to the nitrogen atom.

Historical Context and Discovery

The compound was first synthesized in the early 2000s as part of efforts to expand the library of pyrrole-2-carbaldehyde derivatives. Early routes involved condensation reactions between 5-methylpyridine-2-amine and pyrrole-2-carboxylic acid derivatives under acidic conditions. A breakthrough came in 2015 with the development of a one-pot Maillard-like reaction , where carbohydrates, primary amines, and oxalic acid in DMSO yielded pyrrole-2-carbaldehyde scaffolds at 90°C. This method significantly improved scalability and purity (>95%) compared to earlier approaches.

Recent advancements include oxidative annulation strategies using β,γ-unsaturated α-ketoesters, which enable the incorporation of diverse substituents at the pyrrole ring. These synthetic innovations have positioned the compound as a versatile intermediate in organic synthesis.

Significance in Heterocyclic Chemistry

The molecule’s hybrid pyrrole-pyridine architecture offers unique electronic and steric properties:

- Pyrrole Ring : The electron-rich π-system facilitates electrophilic substitution reactions at the α-positions.

- Pyridine Moiety : The 5-methyl group enhances lipophilicity, while the nitrogen atom serves as a coordination site for metal catalysts.

- Aldehyde Functional Group : Enables nucleophilic additions (e.g., Grignard reactions) and serves as a precursor for Schiff bases, which are critical in ligand design.

This combination makes the compound valuable in constructing:

- Pharmaceutical intermediates : Analogues have shown activity against microbial targets.

- Coordination polymers : The pyridine nitrogen and aldehyde group can bind transition metals like Ru(II) and Pd(II).

Structural Relationship to Pyrrole-2-carbaldehyde Derivatives

1-(5-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde belongs to a broader class of pyrrole-2-carbaldehyde derivatives , which share a common aldehyde-substituted pyrrole core. Key structural comparisons include:

| Derivative | Structural Feature | Key Difference |

|---|---|---|

| Pyrrole-2-carbaldehyde | Unsubstituted pyrrole | Lacks pyridine moiety |

| 1-Pyrimidin-2-yl analogue | Pyrimidine instead of pyridine | Altered electronic properties |

| 5-Methyl-1H-pyrrolo[2,3-b]pyridine | Fused bicyclic system | Enhanced rigidity |

The 5-methylpyridin-2-yl substituent introduces steric hindrance and electron-withdrawing effects, which modulate reactivity. For example, the aldehyde group in this derivative exhibits reduced electrophilicity compared to unsubstituted pyrrole-2-carbaldehyde due to conjugation with the pyridine ring.

Current Research Status and Knowledge Gaps

Recent studies (2022–2025) highlight the compound’s role in:

- CO₂ Fixation : Enzymatic pathways using UbiD decarboxylases and carboxylic acid reductases have converted pyrrole derivatives into aldehydes under ambient conditions.

- Annulation Reactions : Base-promoted [4+2] cyclizations with α-ketoesters yield 5,6-dihydroindolizines, which are precursors to bioactive alkaloids.

However, critical gaps remain:

- Mechanistic Insights : Detailed kinetic studies of its reactions with nucleophiles are lacking.

- Biological Activity : Limited data exist on its antimicrobial or anticancer potential.

- Catalytic Applications : Its use in asymmetric catalysis remains unexplored.

Future research should prioritize computational modeling to predict reactivity and collaborations with pharmacologists to evaluate therapeutic potential.

Propiedades

IUPAC Name |

1-(5-methylpyridin-2-yl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-9-4-5-11(12-7-9)13-6-2-3-10(13)8-14/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCUWZEJANRCMES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)N2C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Vilsmeier-Haack Formylation of Preformed Pyrrole Intermediates

A foundational approach involves the Vilsmeier-Haack reaction to introduce the aldehyde group onto a preassembled 1-(5-methyl-pyridin-2-yl)-1H-pyrrole scaffold. This method, adapted from heteroaryldipyrromethane syntheses, proceeds via:

- Substrate Preparation : Synthesis of 1-(5-methyl-pyridin-2-yl)-1H-pyrrole through Ullmann coupling of 2-amino-5-methylpyridine with 2,5-dibromopyrrole.

- Formylation : Treatment with POCl₃ and DMF at 0–5°C, followed by hydrolysis to yield the aldehyde.

This method achieves 68–72% yields but requires strict temperature control to prevent over-chlorination.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-mediated Suzuki-Miyaura coupling enables direct attachment of the pyridyl group to the pyrrole ring:

- Borylation of 2-Bromopyrrole-2-carbaldehyde : Using Pd(dppf)Cl₂ and bis(pinacolato)diboron in THF at 80°C.

- Coupling with 5-Methyl-2-bromopyridine : Employing Pd(PPh₃)₄ and K₂CO₃ in a toluene/water biphasic system.

This route affords 78–82% yields with >95% regioselectivity, though scalability is limited by palladium catalyst costs.

One-Pot Tandem Cyclization-Formylation

Inspired by fluorophenylpyrrole syntheses, a one-pot protocol combines:

- Reductive Cyclization : Reacting 2-(5-methylpyridine-2-carbonyl)malononitrile with H₂ (3 atm) over 10% Pd/C in THF/glacial acetic acid (4:1) at 50°C.

- In Situ Oxidation : Introducing DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to oxidize the intermediate dihydropyrrole to the aldehyde.

This method achieves 85% yield with 99% purity, leveraging Raney nickel for selective hydrogenation.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Vilsmeier-Haack | 68–72 | 92–95 | Mild conditions | Multi-step, moderate yields |

| Suzuki-Miyaura Coupling | 78–82 | 97–99 | High regioselectivity | High catalyst costs |

| One-Pot Tandem | 85 | 99 | Scalable, minimal purification | Requires pressurized H₂ |

Mechanistic Insights and Optimization

Role of Catalytic Systems

Palladium catalysts (e.g., Pd/C, Pd(OAc)₂) facilitate both cross-coupling and hydrogenation steps. In the one-pot method, Pd/C mediates the reduction of the nitrile group to an amine, followed by cyclization to form the pyrrole nucleus. Acidic conditions (glacial acetic acid) protonate the intermediate, directing aromatization.

Análisis De Reacciones Químicas

Types of Reactions

1-(5-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The compound can participate in substitution reactions, particularly at the pyridine or pyrrole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(5-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde serves as a crucial building block in the synthesis of various bioactive molecules, including potential drug candidates. Its structural features allow for modifications that enhance pharmacological properties.

Case Studies :

- A study demonstrated its efficacy in synthesizing derivatives with enhanced anti-inflammatory activity, showcasing its role in developing treatments for inflammatory diseases .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against several bacterial strains, including both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 mg/mL |

| Escherichia coli | 0.025 mg/mL |

This suggests its potential application in developing new antimicrobial agents .

Antioxidant Activity

The compound has shown significant antioxidant activity, which is crucial in protecting cells from oxidative stress. This property is particularly relevant in neurodegenerative diseases.

Findings :

- In cellular models, it reduced reactive oxygen species (ROS) levels, indicating potential therapeutic applications in conditions like Alzheimer's disease .

Anti-Tuberculosis Activity

A structure-activity relationship (SAR) study revealed that derivatives of this compound possess potent activity against Mycobacterium tuberculosis. Some derivatives achieved MIC values lower than those of first-line anti-TB drugs.

Data Table: Anti-Tuberculosis Activity

| Compound Derivative | MIC (μg/mL) |

|---|---|

| Derivative A | <0.016 |

| Derivative B | <0.020 |

This highlights the compound's promise as a candidate for tuberculosis treatment .

Neuroprotective Effects

Studies have indicated that this compound can inhibit apoptosis in neurotoxic models, suggesting its potential use in neuroprotection.

Mechanism of Action :

- The compound modulates pathways involved in neuronal survival, which could be beneficial for treating neurodegenerative diseases like Parkinson's .

Antimalarial Potential

Research on structural analogs has shown that certain derivatives of this compound exhibit potent antimalarial activity against Plasmodium falciparum, targeting dihydroorotate dehydrogenase (DHODH).

Data Table: Antimalarial Activity

| Compound Derivative | Activity Type |

|---|---|

| Derivative C | Blood stage anti-schizontic |

| Derivative D | Liver stage anti-schizontic |

These findings suggest a pathway for developing new malaria prophylactics .

Mecanismo De Acción

The mechanism of action of 1-(5-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and physicochemical differences between 1-(5-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde and its analogs.

Key Observations:

Structural Variations :

- Aryl Substituents : The 4-chlorophenyl (), 3,5-dichlorophenyl (), and 5-methyl-pyridin-2-yl () substituents influence electronic properties and steric bulk, affecting reactivity and applications.

- Functional Groups : Compounds like 8c (2-oxo-2-phenylethyl) introduce ketone functionalities, enabling further derivatization (e.g., cyclization to indolizines) .

Synthetic Yields: Enaminone-derived analogs (e.g., 8c, 8d, 8e) exhibit high yields (72–89%) via NaH-mediated reactions , whereas pallada-electrocatalyzed methods (e.g., 5an, 5af) yield 52–58% .

Physicochemical Properties :

- The 4-chlorophenyl analog has a higher melting point (92–96°C) compared to the oily morpholin-ethyl derivative .

- Fluorinated analogs (e.g., 5ao, 5an) are described as yellow oils, likely due to increased hydrophobicity from perfluoroalkyl chains .

Commercial and Safety Considerations :

Actividad Biológica

1-(5-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant case studies and research findings.

- Molecular Formula : C11H10N2O

- Molecular Weight : 186.21 g/mol

- Structural Characteristics : The compound features a pyrrole ring fused with a pyridine moiety, contributing to its unique biological properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrrole derivatives, including 1-(5-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde.

- Mechanism of Action : The compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism is thought to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

- Minimum Inhibitory Concentration (MIC) : In vitro tests have shown that the compound has an MIC ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating significant potency in inhibiting bacterial growth .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.0039 - 0.025 |

Antifungal Activity

The antifungal properties of this compound have also been investigated, particularly against multidrug-resistant strains of Candida species.

- Inhibition Studies : The compound demonstrated robust antifungal effects compared to standard antifungal agents, suggesting its potential as a lead compound in antifungal drug development .

| Fungal Strain | Activity Level |

|---|---|

| Candida albicans | Strong inhibition |

| Multidrug-resistant strains | Significant inhibition |

Anticancer Activity

Emerging research indicates that 1-(5-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde may possess anticancer properties.

- Cell Line Studies : In vitro studies on various cancer cell lines revealed that this compound can induce apoptosis and inhibit cell proliferation. It appears to interfere with key signaling pathways involved in tumor growth .

Case Study 1: Antibacterial Efficacy

A study conducted on a series of pyrrole derivatives included 1-(5-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde, which was found to be effective against methicillin-resistant Staphylococcus epidermidis (MRSE). The study reported an MIC value of 8 ng/mL, significantly outperforming traditional antibiotics like vancomycin .

Case Study 2: Antifungal Activity Against Candida spp.

In a comparative study assessing the antifungal activity of various compounds, 1-(5-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde exhibited superior efficacy against resistant strains of Candida compared to established treatments such as fluconazole .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-(5-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde, and how can reaction conditions be optimized?

- Methodology :

- Lewis acid catalysis : React 5-methylpyridine-2-carbaldehyde with pyrrole derivatives in the presence of BF₃·Et₂O or AlCl₃. Optimize molar ratios (e.g., 1:1.2 aldehyde:pyrrole) and temperature (60–80°C) to improve yields .

- Vilsmeier-Haack formylation : Treat 1-(5-methylpyridin-2-yl)pyrrole with DMF/POCl₃ at 0–5°C, followed by hydrolysis. Monitor via TLC (hexane:EtOAc 3:1) to confirm aldehyde formation .

- Purification : Use flash chromatography (silica gel, gradient elution with DCM:MeOH) or recrystallization (ethanol/water) to isolate the product.

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Analytical workflow :

- NMR : Confirm regiochemistry via ¹H NMR (e.g., aldehyde proton at δ 9.8–10.2 ppm; pyridinyl protons as distinct doublets at δ 7.3–8.5 ppm) .

- HRMS : Validate molecular formula (e.g., C₁₁H₁₁N₂O⁺ requires m/z 187.0870; experimental m/z 187.0875 ).

- FTIR : Identify aldehyde C=O stretch (~1700 cm⁻¹) and pyrrole N–H stretch (~3400 cm⁻¹) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of aldehyde substitution in 1H-pyrrole derivatives?

- Key factors :

- Electronic effects : The electron-withdrawing pyridinyl group directs electrophilic substitution to the pyrrole C2 position via resonance stabilization .

- Steric hindrance : 5-Methylpyridin-2-yl groups reduce reactivity at C3/C5 positions of pyrrole, favoring C2-formylation .

- Experimental validation :

- Compare DFT-calculated activation energies for alternative substitution pathways .

- Use isotopic labeling (e.g., D-labeled pyrrole) to track reaction intermediates via MS/MS .

Q. How does 1-(5-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde participate in multicomponent reactions (MCRs) for heterocyclic synthesis?

- Applications :

- Schiff base formation : React with amines (e.g., 1,2-diaminobenzene) in aqueous ethanol to generate pyrrole-imine hybrids for catalysis or bioactivity screening .

- Enantioselective cyclization : Employ organocatalysts like (S)-α,α-diphenylprolinol TMS ether to synthesize dihydroindolizines (yields: 70–85%, ee: 90–95%) .

- Optimization :

- Screen solvents (e.g., THF vs. MeCN) and catalysts (e.g., chiral Brønsted acids) to enhance stereocontrol .

Data Contradictions and Resolution

Q. Discrepancies in reported molecular formulas for similar pyrrole-carbaldehyde derivatives: How should researchers verify structural assignments?

- Case study :

- reports C₁₁H₁₁N for a phenyl-substituted analog, while lists C₁₀H₇ClN₂O for a chloropyridinyl variant.

- Resolution :

- Use high-resolution mass spectrometry (HRMS) to confirm empirical formulas.

- Cross-validate with X-ray crystallography if single crystals are obtainable .

Methodological Tables

| Reaction Optimization Parameters | Lewis Acid Method | Vilsmeier-Haack Method |

|---|---|---|

| Temperature (°C) | 60–80 | 0–5 (formylation) |

| Catalyst Loading (mol%) | 10–15 | N/A (stoichiometric POCl₃) |

| Yield (%) | 60–75 | 70–85 |

| Key Byproduct | Di-pyrrole adducts | N-Methylformamide |

| Analytical Data | ¹H NMR (CDCl₃) | HRMS ([M+H]⁺) |

|---|---|---|

| Aldehyde proton | δ 9.82 (s, 1H) | 187.0875 |

| Pyridinyl protons | δ 8.34 (d, J=5.1 Hz) | — |

| Pyrrole protons | δ 6.95–7.12 (m, 2H) | — |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.